molecular formula C21H19N5O3 B2413773 3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 899966-50-8

3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Cat. No. B2413773
CAS RN: 899966-50-8
M. Wt: 389.415
InChI Key: AJWZKYLGRAEWRP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Properties on Human A3 Adenosine Receptor

This compound is part of a class of pyrazolo[4,3-d]pyrimidine derivatives that have been identified as potent and selective antagonists for the human A3 adenosine receptor (AR). Structural refinement of these derivatives has been aimed at improving receptor-ligand recognition, with certain derivatives exhibiting high affinity and selectivity towards the hA3 AR. The research underscores the potential of these compounds in therapeutic applications targeting the A3 adenosine receptor, which is of interest in conditions such as inflammatory diseases and cancer (Squarcialupi et al., 2016).

HPLC Determination in Anticonvulsant Agent Development

Another study focuses on a related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, reported as a promising new anticonvulsant drug candidate named “Epimidin”. It details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining related substances in this potential pharmaceutical ingredient, highlighting the importance of precise analytical techniques in the development of new medications (Severina et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Research on pyrimidine derivatives, including structures similar to the compound , has demonstrated moderate antimicrobial activities. This suggests a potential application of these compounds in developing new antimicrobial agents (Farag et al., 2009). Additionally, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities, showcasing the compound's relevance in the search for new therapeutic agents (Kaping et al., 2016).

Cytotoxic Activities

Certain derivatives incorporating the pyrimidine ring have shown cytotoxic activities against cancer cell lines, indicating the potential utility of these compounds in cancer therapy. The synthesis and biological evaluation of these derivatives are crucial steps in the development of new anticancer drugs (Al-Sanea et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-29-17-10-7-15(8-11-17)9-12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWZKYLGRAEWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

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